molecular formula C8H14F2O3 B13512752 Ethyl 4,4-difluoro-6-hydroxyhexanoate

Ethyl 4,4-difluoro-6-hydroxyhexanoate

Cat. No.: B13512752
M. Wt: 196.19 g/mol
InChI Key: NZPQXDASZDLLGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-difluoro-6-hydroxyhexanoate typically involves the esterification of 4,4-difluoro-6-hydroxyhexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-6-hydroxyhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-difluoro-6-hydroxyhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4,4-difluoro-6-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The presence of fluorine atoms can enhance its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4-difluoro-6-oxohexanoate
  • Ethyl 4,4-difluoro-6-carboxyhexanoate
  • Ethyl 4,4-difluoro-6-hydroxyhexanol

Uniqueness

Ethyl 4,4-difluoro-6-hydroxyhexanoate is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability and reactivity, while the hydroxyl group allows for further functionalization and derivatization .

Properties

Molecular Formula

C8H14F2O3

Molecular Weight

196.19 g/mol

IUPAC Name

ethyl 4,4-difluoro-6-hydroxyhexanoate

InChI

InChI=1S/C8H14F2O3/c1-2-13-7(12)3-4-8(9,10)5-6-11/h11H,2-6H2,1H3

InChI Key

NZPQXDASZDLLGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CCO)(F)F

Origin of Product

United States

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